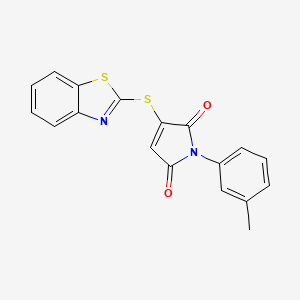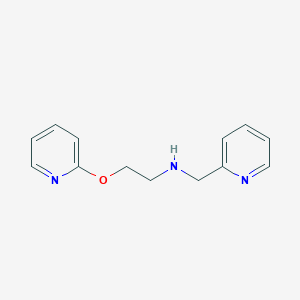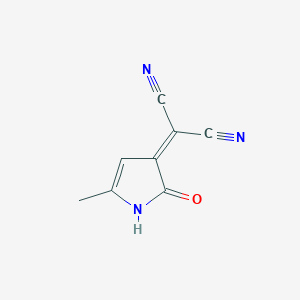
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a benzothiazole moiety linked to a pyrrole-2,5-dione structure via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Sulfanyl Linkage Formation: The benzothiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Pyrrole-2,5-dione Synthesis: The pyrrole-2,5-dione core is synthesized separately, often through the condensation of a suitable diketone with an amine.
Coupling Reaction: Finally, the benzothiazole-sulfanyl intermediate is coupled with the pyrrole-2,5-dione under appropriate conditions, such as using a base in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrole-2,5-dione moiety, potentially converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrrole-2,5-dione.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The benzothiazole moiety is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory effects. Studies often focus on its interaction with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its structural features may impart desirable properties like thermal stability or electronic conductivity.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The sulfanyl group and the aromatic rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenyl-1H-pyrrole-2,5-dione: Similar structure but lacks the methyl group on the phenyl ring.
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione: Similar structure with the methyl group in a different position on the phenyl ring.
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-methylphenyl)-1H-pyrrole-2,5-dione: Similar structure with the methyl group in another different position on the phenyl ring.
Uniqueness
The unique positioning of the methyl group on the phenyl ring in 3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)-1H-pyrrole-2,5-dione can influence its chemical reactivity and biological activity. This specific arrangement may enhance its interaction with certain biological targets or alter its physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C18H12N2O2S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H12N2O2S2/c1-11-5-4-6-12(9-11)20-16(21)10-15(17(20)22)24-18-19-13-7-2-3-8-14(13)23-18/h2-10H,1H3 |
InChI Key |
PSCIUDXZQRLORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(C2=O)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide](/img/structure/B11053928.png)
![2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11053940.png)

![N-{2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B11053949.png)
![5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11053967.png)
![6-(4-Methyl-1,3-oxazol-2-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053974.png)
![4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11053983.png)
![3-(4-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053985.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B11053992.png)
![2-[4-amino-6-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11053997.png)
![1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11053998.png)
![4-(2,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11053999.png)

